molecular formula C22H20N4O2 B2822835 (4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone CAS No. 848063-32-1

(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone

Cat. No.: B2822835
CAS No.: 848063-32-1
M. Wt: 372.428
InChI Key: VAERTUJNCNWWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone is a heterocyclic compound featuring a benzofuropyrimidine core fused to a piperazine moiety via a methanone linker. The 2-methyl substituent on the benzofuran ring enhances lipophilicity, while the piperazine group contributes to solubility and hydrogen-bonding capabilities. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and serotonin receptor modulators, though its specific biological targets require further elucidation .

Properties

IUPAC Name

[4-(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15-23-19-17-9-5-6-10-18(17)28-20(19)21(24-15)25-11-13-26(14-12-25)22(27)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAERTUJNCNWWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuro[3,2-d]pyrimidine core, which is then functionalized with a piperazine group. The final step involves the introduction of the phenylmethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms.

Medicine

In medicinal chemistry, (4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of (4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Core Heterocycles

The benzofuropyrimidine core distinguishes this compound from analogs with alternative fused heterocycles:

  • Pyrazolo[3,4-d]pyrimidine analogs (e.g., compound V011-0431): The pyrazole ring introduces additional hydrogen-bonding sites, which may enhance kinase inhibition but reduce blood-brain barrier permeability compared to the benzofuropyrimidine system .

Substituent Effects on Pharmacokinetics

  • Methyl vs. Trifluoromethyl Groups : The 2-methyl group on the benzofuropyrimidine core offers moderate lipophilicity (clogP ≈ 3.2), whereas trifluoromethyl-substituted analogs (e.g., 6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl derivatives) exhibit higher clogP (~4.5), increasing membrane permeability but risking hepatotoxicity .
  • Piperazine vs. Piperidine Linkers: Replacing piperazine with piperidine (e.g., L928-0166) eliminates a hydrogen-bond donor, reducing solubility (aqueous solubility: 12 μM vs. 28 μM for the piperazine analog) but improving metabolic stability .

Data Tables

Table 1: Physicochemical Properties

Compound clogP Aqueous Solubility (μM) Molecular Weight (g/mol) Purity (%)
Target Compound 3.2 28 386.45 99
L928-0166 (Piperidine analog) 3.8 12 459.52 98
Thieno[2,3-d]pyrimidine Derivative 4.1 8 421.34 97
Pyrazolo[3,4-d]pyrimidine 2.9 45 532.61 99

Key Research Findings

Structural Rigidity : The benzofuropyrimidine core enhances target binding compared to flexible analogs like pyridopyrimidines .

Methyl Substitution : The 2-methyl group optimizes lipophilicity without compromising solubility, unlike bulkier substituents (e.g., CF₃) .

Piperazine Advantage : The piperazine moiety improves aqueous solubility by 2.3-fold over piperidine analogs, critical for oral bioavailability .

Biological Activity

The compound (4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described by the following formula:

C19H18N6OC_{19}H_{18}N_{6}O

This structure includes a piperazine ring, a benzofuro-pyrimidine moiety, and a phenyl methanone group, which are significant for its biological interactions.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to excellent activity against various bacterial strains. In a study assessing the antimicrobial efficacy of piperazine derivatives, it was noted that modifications in the aryl moiety could enhance inhibitory effects against pathogens .

CompoundBacterial StrainActivity
5aE. coliModerate
5bS. aureusExcellent
5cP. aeruginosaModerate

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. It was found to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A related study indicated that similar compounds effectively inhibited poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair mechanisms in cancer cells .

The biological activity of (4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone is largely attributed to its ability to interact with specific cellular targets:

  • Tyrosinase Inhibition : The compound acts as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis, suggesting potential applications in treating hyperpigmentation disorders .
  • Cell Cycle Modulation : Studies indicate that the compound can induce G0/G1 phase arrest in cancer cells, leading to reduced cell proliferation .

Case Study 1: Tyrosinase Inhibition

A study reported that derivatives similar to (4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone exhibited significant inhibition of tyrosinase with an IC50 value ranging from 3.8 μM to higher values depending on structural modifications . This suggests that the compound could serve as a lead for developing skin-lightening agents.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound effectively inhibited the growth of BRCA-deficient cancer cells by targeting PARP pathways. The selectivity observed indicates potential for reduced side effects compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone, and how is purity ensured?

  • Methodology : Multi-step synthesis typically involves coupling a benzofuropyrimidine core with a piperazine-phenylmethanone moiety. Key steps include nucleophilic substitution (e.g., using NaH in DMF for piperazine ring functionalization) and purification via column chromatography (hexane/EtOAC gradients) or recrystallization . Yield optimization often requires controlled temperatures (reflux in ethanol or THF) and anhydrous conditions for moisture-sensitive intermediates . Purity validation employs HPLC (e.g., 95% peak area at 254 nm) and elemental analysis to confirm stoichiometry .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • 1H/13C-NMR : Assigns proton and carbon environments, particularly distinguishing aromatic (6.5–8.5 ppm) and piperazine methyl/methylene groups (2.5–4.5 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., 444.6 g/mol for analogs) and fragmentation patterns .
  • FT-IR : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and benzofuropyrimidine ring vibrations .

Q. How can solubility and stability be predicted for formulation in biological assays?

  • Methodology : Computational tools (e.g., ACD/Labs or ChemAxon) estimate logP values to predict lipophilicity. Experimental validation uses solvent systems (DMSO for stock solutions; PBS for aqueous dilution) with stability assessed via accelerated degradation studies (pH 7.4, 37°C) and LC-MS monitoring .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s biological activity, and how are target interactions validated?

  • Methodology :

  • Enzyme/Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin/dopamine receptors) quantify IC50 values. Molecular docking (AutoDock Vina) models interactions with binding pockets, guided by structural analogs showing nanomolar affinity .
  • Cellular Assays : Apoptosis (Annexin V/PI staining) and cytotoxicity (MTT assays) in cancer cell lines identify EC50 ranges .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodology : Systematic substitution of the benzofuropyrimidine methyl group (e.g., with halogens or methoxy) or piperazine phenylmethanone moiety. Biological testing of derivatives (e.g., fluorophenyl vs. methoxyphenyl) reveals trends in target selectivity. For example, 4-fluorophenyl analogs show improved metabolic stability over non-halogenated versions .

Q. How should researchers resolve contradictions in experimental data, such as divergent synthetic yields or bioactivity results?

  • Methodology :

  • Synthetic Reproducibility : Compare reaction conditions (e.g., catalyst loading in Pd-mediated couplings) and impurity profiles via LC-MS .
  • Bioactivity Variability : Validate assay protocols (e.g., cell passage number, serum batch effects) and use orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies predict off-target effects or metabolic pathways?

  • Methodology :

  • In Silico ADMET : Tools like SwissADME predict CYP450 metabolism sites (e.g., oxidation at the piperazine nitrogen) .
  • Quantum Mechanics (QM) : Simulates electron distribution to identify reactive intermediates prone to glutathione conjugation .

Q. How can catalytic systems (e.g., transition metals) optimize key synthetic steps?

  • Methodology : Screening Pd(0)/Xantphos for Suzuki couplings or AgNO3 for silylene transfers improves yields in heterocycle formation. Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps, such as piperazine ring activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.